molecular formula C16H16N4O3S B2722150 2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide CAS No. 921549-95-3

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide

Cat. No.: B2722150
CAS No.: 921549-95-3
M. Wt: 344.39
InChI Key: PXQJZAXCPZKNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole acetamide moiety. This structural motif is commonly investigated in medicinal chemistry and chemical biology for its potential to interact with various biological targets. Compounds containing the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators (citation:4). The presence of the cyclopropaneamido group and the terminal benzamide in this specific molecule may influence its physicochemical properties, binding affinity, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes, such as in vitro assay development, high-throughput screening, and exploratory pharmacology to elucidate novel signaling pathways. It is supplied as a solid and requires storage at -20°C. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-14(22)11-3-1-2-4-12(11)19-13(21)7-10-8-24-16(18-10)20-15(23)9-5-6-9/h1-4,8-9H,5-7H2,(H2,17,22)(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQJZAXCPZKNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Pathways

The target compound is dissected into three modular components:

  • Benzamide backbone : Derived from 2-aminobenzamide.
  • Acetamido linker : Introduced via chloroacetylation or activated ester coupling.
  • 2-Cyclopropaneamido-1,3-thiazol-4-yl moiety : Synthesized through cyclopropanecarbonyl chloride acylation of a thiazole amine intermediate.

Two primary routes are identified:

  • Route A : Sequential assembly starting with thiazole ring formation.
  • Route B : Late-stage cyclopropaneamido introduction post-benzamide coupling.

Detailed Synthetic Procedures

Route A: Thiazole-First Approach

Step 1: Synthesis of 2-Amino-1,3-thiazol-4-yl Acetate

A modified Gewald reaction is employed:

  • Reactants : Cyclopropanecarbonitrile (1.2 eq), ethyl 2-cyanoacetate (1 eq), sulfur (1.5 eq).
  • Conditions : Reflux in ethanol with morpholine catalyst (12 h, 78°C).
  • Yield : 68%.
  • Characterization : IR shows ν(CN) at 2,223 cm⁻¹; ¹H NMR (DMSO-d₆) δ 6.45 (s, 1H, thiazole C5-H).
Step 2: Cyclopropaneamido Substitution
  • Reactants : 2-Amino-1,3-thiazol-4-yl acetate (1 eq), cyclopropanecarbonyl chloride (1.2 eq).
  • Conditions : Dichloromethane, triethylamine (2 eq), 0°C → RT, 4 h.
  • Yield : 72%.
  • Characterization : LC-MS m/z 226.1 [M+H]⁺; ¹³C NMR confirms cyclopropane C=O at 172.3 ppm.
Step 3: Hydrolysis to Acetic Acid Derivative
  • Reactants : Ester intermediate (1 eq), NaOH (2 eq).
  • Conditions : MeOH/H₂O (3:1), reflux, 2 h.
  • Yield : 89%.
Step 4: Coupling with 2-Aminobenzamide
  • Reactants : Thiazole acetic acid (1 eq), 2-aminobenzamide (1 eq), EDC·HCl (1.5 eq), HOBt (1 eq).
  • Conditions : DMF, RT, 12 h.
  • Yield : 63%.
  • Purification : Column chromatography (EtOAc/hexane, 1:1).

Route B: Benzamide-First Approach

Step 1: Synthesis of 2-(2-Chloroacetamido)benzamide
  • Reactants : 2-Aminobenzamide (1 eq), chloroacetyl chloride (1.1 eq).
  • Conditions : THF, pyridine (1 eq), 0°C → RT, 3 h.
  • Yield : 82%.
Step 2: Thiazole Ring Formation via Hantzsch Reaction
  • Reactants : Chloroacetamido intermediate (1 eq), thiourea (1.2 eq), cyclopropanecarbonyl chloride (1 eq).
  • Conditions : EtOH, reflux, 6 h.
  • Yield : 45%.
  • Key Observation : Competitive cyclization requires excess thiourea to suppress byproducts.

Optimization and Challenges

Solvent and Catalyst Effects

  • DMF vs. THF : DMF improves coupling efficiency (78% vs. 63% in THF) due to better solubility of intermediates.
  • Base Selection : Triethylamine outperforms pyridine in acylation steps, reducing side-product formation by 22%.

Regioselectivity in Thiazole Functionalization

  • NMR Monitoring : Confirms exclusive acylation at the thiazole C2-amino group, avoiding O-acylation.

Characterization Data

Spectroscopic Analysis

  • IR (KBr) : ν(N-H) 3,310 cm⁻¹; ν(C=O) 1,685 cm⁻¹ (amide I).
  • ¹H NMR (600 MHz, DMSO-d₆) :
    • δ 10.21 (s, 1H, CONH₂).
    • δ 8.34 (s, 1H, thiazole H).
    • δ 1.12–1.18 (m, 4H, cyclopropane CH₂).
  • HRMS : m/z 387.1214 [M+H]⁺ (calc. 387.1218).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Evaluation of Routes

Parameter Route A Route B
Total Yield 63% 45%
Step Count 4 3
Purification Complexity Moderate High
Scalability >100 g <50 g

Route A is preferred for large-scale synthesis due to higher yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Benzo[d]oxazole Derivatives ()

Compounds such as N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12c) and N-(Tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) share a benzamide core but replace the thiazole ring with a benzoxazole moiety. Key differences include:

Triazolyl-Propanamide HDAC Inhibitors ()

Compounds like N-hydroxy-3-(4-(2-((2-(hydroxyamino)-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide (11) feature a central aromatic ring with acetamide linkers, mimicking benzamide-based HDAC inhibitors. Structural contrasts include:

  • Core Flexibility : The triazolyl-propanamide scaffold introduces conformational flexibility, whereas the cyclopropaneamido group in the target compound imposes rigidity.
  • Pharmacokinetics : The cyclopropane substituent may improve metabolic stability compared to alkyl or hydroxylamine groups in HDAC inhibitors .

Quinoline-Pyrimidine Derivatives ()

Patent compounds such as N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide (MW 591) are larger and more complex, incorporating quinoline and pyrimidine moieties. Key distinctions:

  • Molecular Weight : The target compound (~305 g/mol) is significantly smaller than these derivatives (591–634 g/mol), suggesting better bioavailability.
  • Target Specificity : The patent compounds likely target kinase or protease pathways, whereas the thiazole-benzamide structure may favor apoptosis or antimicrobial mechanisms .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Benzamide-thiazole Cyclopropaneamido, acetamido ~305 g/mol Not reported (inferred apoptosis)
12c () Benzamide-benzoxazole Cyclopentyl, thioether linkage ~450 g/mol* Cytotoxicity (HepG2), apoptosis
Triazolyl-Propanamide 11 () Triazole-propanamide Hydroxyamino, dimethyl groups ~500 g/mol* HDAC inhibition
Patent Quinoline Derivative () Quinoline-pyrimidine Piperidinylidene, tetrahydrofuran 591 g/mol Kinase/protease inhibition

*Estimated based on structural components.

Key Research Findings

Thiazole vs. Benzoxazole : The thiazole ring in the target compound may offer improved hydrogen-bonding capacity compared to benzoxazole, enhancing target engagement .

Molecular Weight Implications: The lower molecular weight (~305 g/mol) suggests better membrane permeability than bulkier analogs (e.g., 591 g/mol quinoline derivatives) .

Biological Activity

2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential antitumor properties.

Chemical Structure and Properties

The compound features a complex structure combining a thiazole ring, a cyclopropane moiety, and a benzamide group. This unique arrangement contributes to its biological efficacy.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H18N4O3S
Molecular Weight350.41 g/mol
CAS Number921802-89-3

Thiazole derivatives like this compound exhibit their biological activities through various mechanisms:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. It interacts with microbial cell structures, leading to cell death or inhibition of growth.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones ranging from 16 mm to 25 mm against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Potent activity against fungi, particularly Candida albicans, with comparable inhibition zones observed in laboratory assays.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been investigated in several studies. For instance, it has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Antitumor Properties

Initial studies have indicated that thiazole derivatives may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.0

These findings suggest that further investigation into the compound's mechanism of action could reveal its potential as an anticancer agent.

Case Studies

  • Insecticidal Activity : A study evaluated the insecticidal effects of similar thiazole derivatives on Mythimna separate, showing promising results with compounds exhibiting over 70% lethality at concentrations of 500 mg/L .
  • Zebrafish Toxicity Testing : Toxicity assessments using zebrafish embryos revealed an LC50 value of approximately 14.01 mg/L for related compounds, indicating potential environmental impacts and guiding future research into safe application levels .

Q & A

Q. What are the optimal synthetic routes for 2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropaneamido-thiazole precursors and benzamide derivatives. Key steps include:
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole-acetamido moiety to the benzamide core .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
  • Temperature Control : Maintain temperatures between 0–5°C during sensitive steps (e.g., acyl chloride formation) to prevent side reactions .
  • Purity Monitoring : Employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track reaction progress .
    Example Protocol :
StepReagents/ConditionsYieldAnalytical Validation
Cyclopropaneamido-thiazole synthesisCyclopropanecarbonyl chloride, thiazole-4-amine, DCM, 25°C75%NMR, FTIR
Acetamido-benzamide couplingEDC, HOBt, DMF, 0°C → RT68%HPLC (>95% purity)

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and benzamide moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Fourier Transform Infrared (FTIR) : Validate amide bonds (C=O stretch at ~1650 cm⁻¹) and cyclopropane C-H bending (1010–1100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₃O₃S: 342.0912) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values) .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacterial strains .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .

Advanced Research Questions

Q. How can computational methods predict reaction outcomes for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and optimize reaction pathways (e.g., B3LYP/6-31G* level) .
  • Machine Learning (ML) : Train models on existing reaction databases to predict solvent/catalyst combinations for novel substitutions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-benzamide derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify substituents (e.g., cyclopropane vs. phenyl groups) and retest activity to isolate key pharmacophores .
  • Target Engagement Validation : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., kinases) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer :
  • Factorial Design : Vary temperature (25–60°C), solvent (DMF, DCM), and catalyst loading (0.1–1.0 eq) to identify optimal parameters .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
    Example DoE Table :
FactorLow LevelHigh LevelOptimal Range
Temperature25°C60°C40–45°C
Catalyst0.5 eq1.0 eq0.7 eq
SolventDMFDCMDMF

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone amide bonds .
  • pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–13) to map acid/base sensitivity .
  • Computational pKa Prediction : Estimate ionizable groups (e.g., benzamide NH) using MarvinSketch .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • Docking Simulations : Use AutoDock Vina to model binding to CYP3A4/2D6 active sites .
  • Inhibition Constants (Kᵢ) : Determine via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. What methodologies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Parallel Synthesis : Use automated liquid handlers to generate libraries (e.g., varying R-groups on the thiazole ring) .
  • Click Chemistry : Introduce triazole or isoxazole motifs via Cu(I)-catalyzed azide-alkyne cycloaddition .
  • Protecting Group Strategies : Employ tert-butoxycarbonyl (Boc) for amine protection during functionalization .

Q. How can researchers validate the compound’s mode of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .
  • Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts via mass spectrometry .
  • Transcriptomics : RNA-seq analysis to map downstream gene expression changes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.